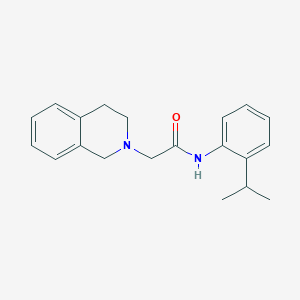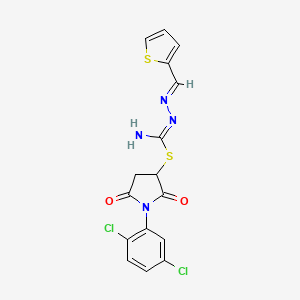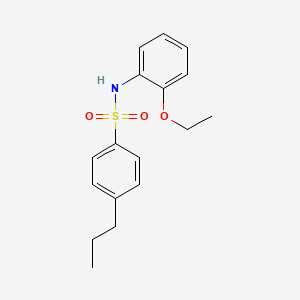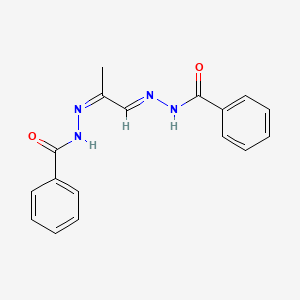
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves its conversion into a toxic metabolite, MPP+. MPP+ is taken up by dopamine neurons in the brain, where it inhibits mitochondrial function and leads to cell death. This results in a depletion of dopamine in the brain, which is characteristic of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to cause a depletion of dopamine in the brain, which is characteristic of Parkinson's disease. In addition, this compound has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several advantages as a research tool for studying the dopaminergic system in the brain. It is a relatively selective toxin that targets dopamine neurons, making it a useful tool for studying the role of dopamine in the brain. However, this compound has several limitations as a research tool. It is a highly toxic compound that can cause severe neurological damage, making it difficult to work with in the laboratory.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new drugs that target the dopaminergic system in the brain. Another area of research is the development of new methods for studying the role of dopamine in the brain. Finally, there is a need for further research on the toxic effects of this compound and its metabolites, in order to better understand the mechanisms of neurodegeneration in Parkinson's disease.
Métodos De Síntesis
The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 4-methoxyphenylacetic acid. This is then converted into the corresponding acid chloride, which is then reacted with N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide to yield this compound.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease. In addition, this compound has been used as a research tool to study the dopaminergic system in the brain.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(12-15-25-16-13-21)20(23)22-14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMPEPZWUGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)



![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)


![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)